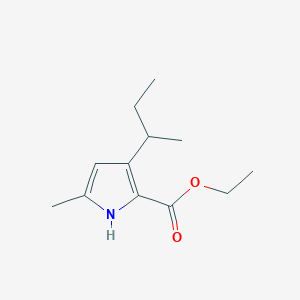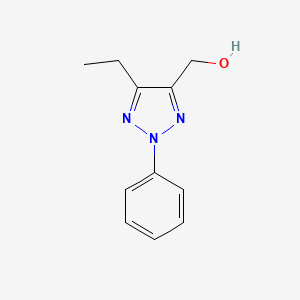
2-aminoethanol;2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-aminoethanol;2-hydroxypropanoic acid is a compound formed by the combination of DL-lactic acid and monoethanolamine in a 1:1 molar ratio. DL-lactic acid is a racemic mixture of D-lactic acid and L-lactic acid, which are enantiomers differing in their optical activity. Monoethanolamine is an organic compound that acts as a weak base and is commonly used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-lactic acid, monoethanolamine salt (1:1) involves the neutralization of DL-lactic acid with monoethanolamine. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:
DL-Lactic acid+Monoethanolamine→DL-Lactic acid, monoethanolamine salt (1:1)
Industrial Production Methods
Industrial production of DL-lactic acid, monoethanolamine salt (1:1) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure complete neutralization and high purity of the final product. The reaction mixture is usually stirred continuously, and the pH is monitored to ensure it remains neutral.
化学反应分析
Types of Reactions
DL-lactic acid, monoethanolamine salt (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.
Esterification: The carboxyl group in lactic acid can react with alcohols to form esters.
Neutralization: The compound can react with strong acids or bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Neutralization: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Pyruvic acid.
Esterification: Methyl lactate or ethyl lactate.
Neutralization: Corresponding salts of lactic acid and monoethanolamine.
科学研究应用
DL-lactic acid, monoethanolamine salt (1:1) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in chemical reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and personal care products.
作用机制
The mechanism of action of DL-lactic acid, monoethanolamine salt (1:1) involves its ability to act as a buffering agent, maintaining the pH of solutions within a narrow range. The compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved include the regulation of metabolic processes and the stabilization of cellular environments.
相似化合物的比较
Similar Compounds
Lactic acid: A hydroxycarboxylic acid with similar buffering properties.
Monoethanolamine: An organic compound used in similar applications as a weak base.
Sodium lactate: A salt of lactic acid with similar buffering capabilities.
Uniqueness
DL-lactic acid, monoethanolamine salt (1:1) is unique due to its combination of both lactic acid and monoethanolamine, providing enhanced buffering capacity and stability compared to its individual components. This makes it particularly useful in applications requiring precise pH control and stability.
属性
CAS 编号 |
68815-69-0 |
|---|---|
分子式 |
C5H13NO4 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
2-aminoethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.C2H7NO/c1-2(4)3(5)6;3-1-2-4/h2,4H,1H3,(H,5,6);4H,1-3H2 |
InChI 键 |
NEQXUPRFDXNNTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)O.C(CO)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester](/img/structure/B8374298.png)
![Methyl 7-hydroxythieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8374310.png)
![8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline](/img/structure/B8374315.png)
![1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B8374321.png)






